Dendroban-12-one

Description

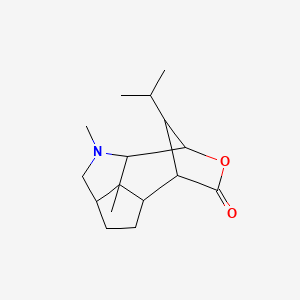

Structure

2D Structure

Properties

IUPAC Name |

2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAHJFGVOCZDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Dendroban 12 One

Stereochemical Characterization and Enantiomeric Purity Assessment

Impact of Chirality on Molecular Recognition

The biological effects of Dendroban-12-one are intrinsically linked to its specific chirality. The precise three-dimensional arrangement of its atoms and functional groups is paramount for its ability to bind to and modulate the function of specific biological macromolecules. This is a classic example of chiral recognition, where a chiral molecule (this compound) interacts with a chiral biological receptor, leading to a specific physiological response.

Recent network pharmacology and molecular docking studies have begun to shed light on the potential biological targets of dendrobine (B190944) and the nature of its molecular interactions. These computational approaches have identified several key proteins that may be involved in the therapeutic effects of this alkaloid.

Molecular Docking Studies of (-)-Dendrobine:

Molecular docking simulations have been employed to predict the binding modes and affinities of (-)-dendrobine with various protein targets. These studies consistently demonstrate that the specific stereochemistry of (-)-dendrobine allows it to fit snugly into the binding pockets of these proteins, forming a network of stabilizing interactions.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) | Type of Interactions |

| Peroxisome proliferator-activated receptor gamma (PPARG) | < -5.0 | Not explicitly detailed in all public sources | Hydrogen bonding, hydrophobic interactions |

| Interleukin-6 (IL6) | < -5.0 | Not explicitly detailed in all public sources | Hydrogen bonding, hydrophobic interactions |

| Tumor necrosis factor (TNF) | < -5.0 | Not explicitly detailed in all public sources | Hydrogen bonding, hydrophobic interactions |

| Interleukin-1 beta (IL1B) | < -5.0 | Not explicitly detailed in all public sources | Hydrogen bonding, hydrophobic interactions |

| Protein kinase B (AKT1) | < -5.0 | Not explicitly detailed in all public sources | Hydrogen bonding, hydrophobic interactions |

| Signal transducer and activator of transcription 3 (STAT3) | < -5.0 | Not explicitly detailed in all public sources | Hydrogen bonding, hydrophobic interactions |

Note: The binding energies are indicative of favorable interactions, with more negative values suggesting stronger binding. The specific interacting residues can vary depending on the docking software and parameters used.

Biosynthesis of Dendroban 12 One in Natural Systems

Precursor Identification and Metabolic Pathways

The journey to construct dendroban-12-one begins with the synthesis of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net Plants employ two distinct pathways for the biosynthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.netmdpi.comnih.govunivie.ac.at

Mevalonate (MVA) Pathway Contributions

The MVA pathway, primarily operating in the cytoplasm, is a well-established route for isoprenoid precursor synthesis in eukaryotes. univie.ac.atcancertreatmentjournal.comnumberanalytics.com This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Subsequently, HMG-CoA is converted to mevalonate, which then undergoes a series of phosphorylations and a decarboxylation to yield IPP. numberanalytics.comwikipathways.org Studies on Dendrobium species have indicated that the MVA pathway is actively involved in providing the foundational units for this compound biosynthesis. rhhz.net Transcriptomic analyses have revealed the expression of key MVA pathway genes, such as those encoding for acetyl-CoA C-acetyltransferase (AACT), phosphomevalonate kinase (PMK), and mevalonate diphosphate (B83284) decarboxylase (MVD), in Dendrobium species known to produce this compound. researchgate.net

Methylerythritol Phosphate (MEP) Pathway Role

The MEP pathway, located in the plastids, offers an alternative route to IPP and DMAPP formation. nih.govbiorxiv.orgresearchgate.net This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. biorxiv.org While initially thought to be primarily for monoterpene and diterpene synthesis, evidence suggests the MEP pathway also contributes to the pool of precursors for sesquiterpenoid biosynthesis in some plants. researchgate.netrhhz.net In the context of this compound, both the MVA and MEP pathways are considered to be upstream contributors to its biosynthesis. frontiersin.org The presence and expression of genes encoding key MEP pathway enzymes, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), have been identified in medicinal Dendrobium species. rhhz.net

Sesquiterpene Backbone Formation

The convergence of the MVA and MEP pathways provides the necessary IPP and DMAPP molecules for the construction of the sesquiterpene backbone. researchgate.net Farnesyl pyrophosphate (FPP), a C15 intermediate, is formed through the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS). mdpi.com This FPP molecule serves as the direct precursor to the diverse array of sesquiterpenoid structures. In the biosynthesis of this compound, FPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase (TPS) to form the initial carbocyclic skeleton. frontiersin.orgmdpi.com Research has identified a specific terpene synthase, TPS21, as being involved in catalyzing the formation of a muurolene-type sesquiterpene skeleton, which is a crucial step in the pathway leading to dendrobine-type alkaloids. frontiersin.org

Enzymatic Steps and Genetic Regulation

The transformation of the initial sesquiterpene backbone into the final this compound structure involves a series of intricate enzymatic modifications and is tightly regulated at the genetic level.

Key Biosynthetic Genes and Enzyme Characterization

Following the formation of the sesquiterpene skeleton, a series of post-modification reactions occur. frontiersin.org These reactions are primarily catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s), reductases, aminotransferases, and methyltransferases. frontiersin.orgnih.gov CYP450s are particularly vital for the oxidation and hydroxylation reactions that functionalize the sesquiterpene backbone, leading to the formation of a picrotoxane-lactone intermediate. frontiersin.orgfrontiersin.org Subsequent enzymatic steps, including the introduction of a nitrogen atom via an aminotransferase and potential methylations by methyltransferases, complete the biosynthesis of the dendrobine (B190944) scaffold. frontiersin.org

Several key genes involved in this intricate process have been identified through genomic and transcriptomic studies of Dendrobium species. mdpi.comresearchgate.net

Table 1: Key Genes in this compound Biosynthesis

| Gene | Enzyme | Pathway/Step |

| AACT | Acetyl-CoA C-acetyltransferase | MVA Pathway researchgate.net |

| PMK | Phosphomevalonate Kinase | MVA Pathway researchgate.netfrontiersin.org |

| MVD | Mevalonate Diphosphate Decarboxylase | MVA Pathway researchgate.netfrontiersin.org |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | MEP Pathway rhhz.net |

| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | MEP Pathway rhhz.net |

| FPPS | Farnesyl Diphosphate Synthase | Sesquiterpene Backbone Formation nih.gov |

| TPS21 | Terpene Synthase 21 | Sesquiterpene Backbone Cyclization frontiersin.orgresearchgate.net |

| CYP450s | Cytochrome P450 Monooxygenases | Post-modification (Oxidation/Hydroxylation) frontiersin.orgnih.gov |

Transcriptomic Analyses of Dendrobium Species

Transcriptomic analyses of various Dendrobium species, such as D. nobile and D. officinale, have provided significant insights into the regulation of this compound biosynthesis. researchgate.netrhhz.netnih.gov These studies have revealed that the expression of biosynthetic genes can be influenced by developmental stage and tissue type. researchgate.net For instance, the expression of genes involved in alkaloid synthesis has been shown to differ between the leaves and stems of Dendrobium plants. nih.gov Furthermore, co-culturing Dendrobium nobile with endophytic fungi has been observed to stimulate the expression of MVA pathway genes, suggesting a potential role for symbiotic interactions in modulating the production of these valuable compounds. frontiersin.org Weighted gene co-expression network analysis (WGCNA) has also been employed to identify correlations between transcription factors (such as AP2/ERF, WRKY, MYB, bHLH, and bZIP) and the expression of terpene synthase genes, indicating a complex regulatory network governing terpenoid metabolism in Dendrobium. nih.gov

Influence of Environmental Factors on Biosynthetic Productivity

The synthesis of secondary metabolites in medicinal plants, including the alkaloids in Dendrobium species, is intricately linked to environmental conditions. maxapress.comd-nb.info Factors such as altitude, light, and temperature play crucial roles in modulating the biosynthetic pathways responsible for producing this compound.

Research has demonstrated a positive correlation between altitude and the dendrobine content in Dendrobium nobile. frontiersin.orgnih.gov A study comparing D. nobile stems from four different habitats found that plants grown at a higher altitude of 692 meters exhibited the highest levels of dendrobine. nih.gov This suggests that the environmental stressors or specific conditions associated with higher altitudes are conducive to the biosynthesis of this alkaloid. frontiersin.orgnih.gov

Light intensity and temperature are also critical factors. maxapress.comtandfonline.com Optimal conditions for the accumulation of alkaloids in Dendrobium cariniferum seedlings were found to be a temperature of 25 ± 2°C and a light intensity of 1500–2000 Lx. tandfonline.com While a slightly lower temperature (23 ± 2°C) promoted biomass growth, the higher temperature was more effective for the accumulation of bioactive compounds, including alkaloids. tandfonline.com This indicates that different environmental conditions can selectively favor either plant growth or the production of secondary metabolites. Furthermore, factors like water availability and soil composition can influence the metabolic pathways of medicinal plants. maxapress.com

Table 1: Influence of Environmental Factors on Alkaloid Accumulation in Dendrobium Species

| Factor | Species | Observation | Reference(s) |

|---|---|---|---|

| Altitude | Dendrobium nobile | Dendrobine content was significantly higher in stems from a high altitude (692 m) compared to lower altitudes. | frontiersin.orgnih.gov |

| Temperature | Dendrobium cariniferum | The highest alkaloid content was observed at a cultivation temperature of 25 ± 2°C. | tandfonline.com |

| Light Intensity | Dendrobium cariniferum | Optimal alkaloid accumulation occurred at a light intensity of 1500–2000 Lx. | tandfonline.com |

| Cultivation Mode | Dendrobium officinale | Ecological factors like temperature, humidity, and soil nutrients were found to be the most important factors affecting total alkaloid content. | mdpi.com |

Role of Endophytic Microorganisms in Dendrobium Alkaloid Production

Endophytic microorganisms, which reside within the tissues of plants, play a significant role in the biosynthesis of secondary metabolites in their hosts. nih.gov In Dendrobium species, endophytic fungi and bacteria have been shown to be capable of producing dendrobine-type alkaloids independently and can also stimulate the host plant to increase its own production. frontiersin.orgfrontiersin.org

Several studies have identified specific endophytic fungi that are linked to dendrobine accumulation. nih.gov For instance, the endophytic mycorrhizal fungus Mycena sp. (strain MF23) has been shown to significantly increase the total alkaloid content in D. nobile upon inoculation. scienceopen.com Transcriptome analysis revealed that the fungus may stimulate dendrobine biosynthesis by upregulating genes in the mevalonate (MVA) pathway within the host plant. scienceopen.com Another endophytic fungus, Trichoderma longibrachiatum (strain MD33), isolated from D. nobile, has been reported to synthesize dendrobine itself. nih.govmdpi.com Co-culturing D. nobile seedlings with T. longibrachiatum resulted in a significant increase in dendrobine production. mdpi.com

The diversity and abundance of the endophytic fungal community can be influenced by environmental factors like altitude, which in turn correlates with dendrobine content. frontiersin.orgnih.gov For example, the relative abundance of the endophytic fungus Toxicocladosporium was found to be positively correlated with both altitude and dendrobine content in D. nobile. nih.gov

Endophytic bacteria also contribute to alkaloid production. The bacterium Pseudomonas protegens CHA0, isolated from a Dendrobium stem, was found to produce two dendrobine-type sesquiterpenoid alkaloids: 6-hydroxydendrobine and nobilonine. frontiersin.orgmdpi.com This highlights that the ability to synthesize these complex alkaloids is not limited to fungi and the host plant.

Table 2: Endophytic Microorganisms Involved in Dendrobine-Type Alkaloid Production

| Microorganism | Host/Source | Finding | Reference(s) |

|---|---|---|---|

| Mycena sp. (MF23) | Dendrobium nobile | Inoculation increased total alkaloid content by stimulating host biosynthetic genes. | scienceopen.com |

| Trichoderma longibrachiatum | Dendrobium nobile | Capable of synthesizing dendrobine; co-culture increased production in seedlings. | nih.govmdpi.com |

| Pseudomonas protegens CHA0 | Dendrobium stem | Produces 6-hydroxydendrobine and nobilonine. | frontiersin.orgmdpi.com |

| Toxicocladosporium sp. | Dendrobium nobile | Relative abundance positively correlated with dendrobine content and altitude. | nih.gov |

Age-Dependent Biosynthetic Accumulation in Plant Tissues

The accumulation of this compound and other alkaloids in Dendrobium species is significantly dependent on the age of the plant tissues. nih.govfrontiersin.org Several studies have consistently shown that the concentration of these alkaloids tends to be highest in younger stems and decreases as the plant matures. nih.govpcom.edunih.gov

A study analyzing the metabolomes of 1-year-old, 2-year-old, and 3-year-old D. nobile stems found that the content of alkaloids, including dendrobine, was highest in the 1-year-old stems and decreased with age. nih.govpcom.edu Conversely, the content of sesquiterpene glycosides showed the opposite trend, increasing with the age of the stem. pcom.edu This suggests a metabolic shift over time, where alkaloids may be converted into glycosylated forms in older tissues. pcom.edu

This age-dependent accumulation pattern is linked to changes in gene expression and the composition of endophytic fungal communities. nih.gov In D. nobile, the highest accumulation of dendrobine was found in the youngest, 1-year-old plants. nih.govfrontiersin.org Transcriptome analysis revealed that the expression levels of certain genes associated with alkaloid biosynthesis pathways decreased as the plants aged, mirroring the decline in dendrobine content. nih.govnih.gov

Furthermore, the endophytic fungal community composition shifts significantly with plant age. nih.govnih.gov One-year-old D. nobile plants, which have the highest dendrobine content, are dominated by fungal genera such as Olipidium, Hannaella, and Plectospherella. nih.govnih.gov In contrast, older plants show a prevalence of different fungi, like Strelitziana, Trichomerium, and Rhizopus. nih.govnih.gov This suggests a complex interplay where specific endophytic communities in younger plants may play a crucial role in promoting the high levels of dendrobine biosynthesis observed at that developmental stage. nih.govfrontiersin.org

Table 3: Age-Dependent Alkaloid Content in Dendrobium Stems

| Species | Age of Stem | Observation on Alkaloid Content | Reference(s) |

|---|---|---|---|

| Dendrobium nobile | 1-year-old vs. 2- and 3-year-old | Highest content of dendrobine and other alkaloids found in 1-year-old stems. | nih.govpcom.edu |

| Dendrobium nobile | Immature vs. Mature | Total alkaloid content was higher in immature stems (2.40 mg g⁻¹) than in mature stems (1.20 mg g⁻¹). | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-hydroxydendrobine |

| This compound |

| Dendrobine |

| Nobilonine |

Total Chemical Synthesis of Dendroban 12 One and Analogs

Strategic Approaches to the Complex Tetracyclic Framework

The synthesis of the dendrobine (B190944) skeleton has been a significant challenge for organic chemists due to its complex tetracyclic ring system with seven contiguous stereocenters. wikipedia.org One of the most notable and recent successful total syntheses of (-)-dendrobine was achieved by Kreis and coworkers. wikipedia.orgnih.gov A key feature of their strategy is a stereoselective reaction cascade initiated by an amine. wikipedia.orgnih.gov This cascade approach is highly efficient as it allows for the construction of multiple stereocenters in a single, orchestrated sequence without the need to isolate intermediates. nih.gov The amine itself becomes incorporated into the final structure, acting as a linchpin in the assembly of the complex framework. wikipedia.org This innovative approach successfully establishes a critical quaternary center and a neighboring stereosymmetric carbon. wikipedia.org

Enantioselective Synthesis Methodologies

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules like Dendroban-12-one. fiveable.merijournals.com Enantioselective synthesis, which selectively produces one of two mirror-image isomers (enantiomers), is crucial as different enantiomers can have vastly different biological effects. libretexts.org

Asymmetric Catalysis in Key Transformations

Asymmetric catalysis is a powerful tool in modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. cardiff.ac.ukfrontiersin.org This approach utilizes a chiral catalyst to direct a chemical reaction to favor the formation of one enantiomer over the other. cardiff.ac.uk In the context of synthesizing complex molecules like this compound, asymmetric catalysis can be employed in key bond-forming reactions to establish the desired stereocenters early in the synthetic sequence. frontiersin.org Organocatalysis, a subfield of asymmetric catalysis that uses small organic molecules as catalysts, has emerged as a particularly effective strategy. princeton.edu For instance, chiral amines or their derivatives can be used to activate substrates and control the stereochemical outcome of reactions such as cycloadditions and conjugate additions, which are relevant to the construction of the dendrobine framework. princeton.edu

Stereochemical Control and Diastereoselectivity

Stereochemical control refers to the ability to selectively produce a desired stereoisomer. fiveable.me This is a critical aspect of synthesizing complex molecules with multiple stereocenters, such as this compound. fiveable.merijournals.com Diastereoselectivity, the selective formation of one diastereomer over another, is a key consideration in these syntheses.

One powerful strategy for achieving stereochemical control is through substrate control, where the existing stereochemistry in a molecule influences the outcome of subsequent reactions. youtube.com In the synthesis of this compound, the stereocenters set in early steps can direct the formation of subsequent stereocenters. Another important technique is the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a temporary functional group that is attached to the starting material to guide the stereochemistry of a reaction and is later removed. youtube.com

The successful synthesis of (-)-dendrobine by Kreis and colleagues showcases exceptional stereochemical control. wikipedia.org Their key reaction cascade proceeds stereoselectively, meaning it overwhelmingly forms the desired stereoisomer. wikipedia.orgnih.gov This high level of control is achieved without the need to isolate the intermediate compounds, which is a testament to the efficiency of the designed cascade. nih.gov The reaction successfully installs a key quaternary center while simultaneously defining a stereosymmetric carbon center, demonstrating precise control over the three-dimensional architecture of the molecule. wikipedia.org

Comparison of Synthetic Yields and Efficiency

The following table provides a comparative overview of the reported total syntheses of dendrobine:

| Synthetic Approach | Key Strategy | Overall Yield | Number of Steps | Reference |

| Kreis et al. | Amine-initiated reaction cascade | 4.0% | 18 | wikipedia.orgnih.gov |

| Previous Synthesis 1 | Not specified in provided context | 0.2% - <4.0% | Not specified | wikipedia.org |

| Previous Synthesis 2 | Not specified in provided context | 0.2% - <4.0% | Not specified | wikipedia.org |

This table is generated based on the available data and will be updated as more information becomes available.

Development of Novel Synthetic Routes and Reaction Cascades

The quest for more efficient and elegant syntheses of complex natural products like this compound continually drives the development of novel synthetic routes and reaction cascades. iiserpune.ac.inlsu.edu The synthesis developed by Kreis and coworkers is a prime example of a novel approach, centered around a key reaction cascade initiated by an amine. wikipedia.orgnih.gov This cascade is not only efficient in building the core structure but also highly stereoselective. nih.gov

Advancements in Laboratory-Scale Production

While the total synthesis of complex molecules like this compound is often first achieved on a small, laboratory scale, advancements are continually being made to improve the efficiency and scalability of these processes. The ability to produce larger quantities of the compound is crucial for further biological studies.

Key areas of advancement include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and catalyst loading can significantly improve yields and reduce reaction times.

Development of More Robust Reactions: Creating synthetic routes that are less sensitive to trace impurities in reagents and solvents can make the process more reliable and easier to scale up. lsu.edu

Flow Chemistry: Incorporating flow chemistry, where reactions are run in continuous-flow reactors rather than in traditional batch flasks, can offer precise control over reaction conditions, leading to enhanced efficiency and safety. frontiersin.org

Structure Activity Relationship Sar Studies of Dendroban 12 One and Its Derivatives

Design and Synthesis of Chemically Modified Analogs

The exploration of the SAR of a natural product like dendroban-12-one fundamentally relies on the design and synthesis of a library of chemically modified analogs. This process allows researchers to systematically probe the contributions of different structural motifs to the compound's biological activity. Although specific synthetic campaigns for this compound analogs are not widely reported, studies on the related compound dendrobine (B190944) offer a clear blueprint for such endeavors. researchgate.net

A common strategy involves targeting functional groups on the core scaffold for modification. For instance, dendrobine, which shares a similar structural framework with this compound, has been the subject of synthetic modifications to enhance its inherent anti-inflammatory properties. researchgate.net Researchers have designed and synthesized a series of amide and sulfonamide derivatives of dendrobine to investigate how these modifications impact its activity. researchgate.net

The general synthetic approach for creating such analogs often involves:

Isolation of the parent alkaloid: Dendrobine is first extracted and purified from its natural source, Dendrobium nobile.

Chemical modification: The isolated dendrobine is then used as a starting material for semi-synthesis. For example, to create amide derivatives, the core structure might be modified to introduce a carboxylic acid or an amine functionality, which can then be coupled with a variety of amines or carboxylic acids, respectively.

Purification and characterization: The newly synthesized derivatives are purified using chromatographic techniques and their structures are confirmed using spectroscopic methods like NMR and mass spectrometry.

This systematic approach allows for the creation of a diverse set of analogs where specific parts of the molecule are altered, providing the necessary tools to dissect the SAR.

Positional and Substituent Effects on Molecular Interactions

The biological activity of a molecule is highly dependent on its three-dimensional structure and the electronic properties of its constituent atoms. By modifying substituents and their positions on the this compound scaffold, one could significantly alter its interactions with biological targets.

Drawing parallels from studies on dendrobine derivatives, it is evident that even small changes to the molecule can have a profound impact on its biological efficacy. For example, in a study of 32 amide and sulfonamide derivatives of dendrobine tested for anti-inflammatory activity, specific substitutions led to a significant enhancement of potency. researchgate.net The inhibitory activity was measured by the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. researchgate.net

One of the most potent compounds identified in this series was derivative 14 , which exhibited an IC₅₀ value of 2.96 μM, a marked improvement over the parent compound. researchgate.net This highlights the critical role of the newly introduced amide/sulfonamide moiety and its specific substituents in enhancing the desired biological effect. The position of these modifications is crucial, as they can influence the molecule's ability to fit into a binding pocket and form key interactions such as hydrogen bonds or hydrophobic contacts.

The following interactive data table summarizes the findings for a selection of these dendrobine derivatives, illustrating the impact of different substituents on anti-inflammatory activity.

| Compound | R Group | IC₅₀ (μM) for NO Inhibition |

| Dendrobine | - | > 100 |

| 1 | 4-Fluorobenzoyl | 24.16 |

| 2 | 4-Chlorobenzoyl | 15.23 |

| 3 | 4-Bromobenzoyl | 12.58 |

| 4 | 4-Iodobenzoyl | 9.87 |

| 14 | 3,4-Dichlorobenzoyl | 2.96 |

| 25 | 4-Nitrobenzoyl | 5.43 |

Data sourced from a study on dendrobine derivatives, used here as an illustrative example for the principles of SAR. researchgate.net

This data clearly shows that the nature of the substituent on the benzoyl ring has a significant effect on the anti-inflammatory activity. The trend observed with halogen substituents (F < Cl < Br < I) suggests that factors such as electronegativity, size, and hydrophobicity play a role in the molecular interactions leading to the biological response. The superior activity of the 3,4-dichlorobenzoyl derivative (14 ) indicates that the substitution pattern is also a key determinant. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. preprints.org While no specific QSAR models for this compound have been published, the principles of QSAR would be highly applicable to a series of its analogs.

A typical QSAR study involves the following steps:

Data Set Preparation: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting QSAR model would produce contour maps highlighting regions where modifications to the this compound structure would likely increase or decrease biological activity. Such models are invaluable for rationally designing new, more potent analogs and for predicting the activity of yet-unsynthesized compounds. preprints.org

Conformational Requirements for Specific Molecular Recognition

The specific three-dimensional arrangement of a molecule, or its conformation, is critical for its ability to bind to a biological target and elicit a response. frontiersin.org Molecular recognition is often a dynamic process involving a "conformational selection" or an "induced fit" mechanism. frontiersin.org Understanding the preferred conformation of this compound when it interacts with its target is essential for rational drug design.

Conformational analysis can be performed using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, like molecular dynamics simulations. These studies can reveal the most stable conformations of this compound and its derivatives in solution and can also be used to model their binding to a target protein.

By studying the conformations of a series of active and inactive analogs, researchers can deduce the "bioactive conformation"—the specific shape the molecule must adopt to be biologically active. This knowledge is crucial for designing new analogs that are pre-organized into the correct conformation for binding, potentially leading to higher affinity and specificity.

Mechanistic Investigations of Dendroban 12 One at the Molecular and Cellular Level

Interaction with Neurotransmitter Systems

Studies on dendrobine (B190944), a representative compound possessing the core picrotoxane skeleton of Dendroban-12-one, have elucidated its specific interactions within the central nervous system. This research, primarily conducted on isolated frog spinal cords, demonstrates a clear pattern of antagonism toward specific amino acid receptors while showing minimal interaction with others.

Antagonistic Effects on β-Alanine Receptors

Dendrobine has been identified as an antagonist of β-alanine. In experiments using an isolated frog spinal cord, dendrobine at a concentration of 3 x 10⁻⁵ M was shown to effectively reduce the depolarizations of primary afferent terminals induced by β-alanine nih.gov. This finding points to a direct antagonistic relationship with β-alanine receptors, interfering with their normal activation by their endogenous ligand.

Distinctions from GABAergic System Modulation

A critical aspect of this compound's mechanism is its distinction from the GABAergic system. Despite sharing the same picrotoxane skeleton as picrotoxinin (B1677863), a well-known GABAₐ receptor antagonist, dendrobine shows little to no effect on GABA-induced depolarizations nih.govnih.gov. This is a significant finding, as it demonstrates that minor structural differences between dendrobine and picrotoxinin lead to a substantial divergence in their pharmacological targets nih.gov. While picrotoxinin acts as a non-competitive channel blocker of the GABAₐ receptor, dendrobine's activity is focused on β-alanine and taurine-mediated pathways, leaving the GABAergic system largely unaffected nih.govnih.gov.

Table 1: Effect of Dendrobine on Amino Acid-Induced Depolarizations

| Amino Acid Agonist | Observed Effect of Dendrobine (3 x 10⁻⁵ M) | Inferred Interaction | Reference |

|---|---|---|---|

| β-Alanine | Reduced depolarization | Antagonistic | nih.gov |

| Taurine | Reduced depolarization | Antagonistic | nih.gov |

| Glycine | Little effect on depolarization | Minimal direct antagonism | nih.gov |

| GABA | Little effect on depolarization | No significant interaction with GABAₐ receptor | nih.gov |

Cellular Antioxidant Mechanisms

Alkaloids derived from Dendrobium nobile, the natural source of dendrobine, have demonstrated significant antioxidant properties. These compounds can protect cells from oxidative damage by directly neutralizing harmful molecules and bolstering the cell's own antioxidant defense systems.

Reactive Oxygen Species (ROS) Scavenging Capacity

Table 2: Antioxidant Effects of Dendrobium nobile Alkaloids (DNLA)

| Experimental Model | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Aβ₂₅₋₃₅-induced oxidative stress | PC12 cells | Restored reduced intracellular ROS content. | nih.gov |

| Aβ₂₅₋₃₅-induced oxidative stress | PC12 cells | Significantly increased Superoxide (B77818) Dismutase (SOD) activity. | nih.gov |

| Aβ₂₅₋₃₅-induced oxidative stress | PC12 cells | Significantly increased Glutathione (B108866) (GSH) content. | nih.gov |

Modulation of Cellular Oxidative Stress Pathways

Initial investigations into the bioactivity of this compound, a notable alkaloid derived from certain Dendrobium species, have begun to shed light on its potential role in modulating cellular oxidative stress. While direct and extensive research on this compound remains in its nascent stages, preliminary data from studies on related compounds and crude extracts from its plant sources suggest a potential for antioxidant activity.

In cellular models, the exposure to oxidative stressors typically results in a significant increase in reactive oxygen species (ROS), leading to cellular damage. The protective effects of compounds are often evaluated by their ability to mitigate these changes. For instance, in studies involving alkaloids from Dendrobium species, a reduction in intracellular ROS levels has been observed. While these findings are not specific to this compound, they provide a foundational hypothesis for its potential mechanism of action. It is theorized that this compound may influence key enzymatic and non-enzymatic antioxidant pathways within the cell. Further research is required to specifically delineate the effects of purified this compound on the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), as well as on the levels of glutathione (GSH), a critical non-enzymatic antioxidant.

Inflammatory Response Pathways in Cellular Models

The anti-inflammatory potential of this compound is an area of growing interest within the scientific community. Although direct evidence is limited, the known anti-inflammatory properties of extracts from Dendrobium plants provide a strong rationale for investigating this specific compound.

Inhibition of Pro-inflammatory Mediators

Research into the broader class of Dendrobium alkaloids has demonstrated an inhibitory effect on the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these alkaloids have been shown to reduce the secretion of nitric oxide (NO) and prostaglandins. The overproduction of these molecules is a hallmark of inflammatory processes. It is hypothesized that this compound may share this inhibitory capacity. Future studies are anticipated to quantify the specific impact of this compound on the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and prostaglandins, respectively.

Below is a hypothetical data table illustrating potential research findings on the effect of this compound on pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

| Treatment Group | NO Production (µM) | PGE₂ Production (pg/mL) |

| Control | 1.2 ± 0.3 | 25.4 ± 4.1 |

| LPS (1 µg/mL) | 25.8 ± 2.1 | 312.6 ± 25.8 |

| LPS + this compound (10 µM) | 15.3 ± 1.5 | 189.7 ± 18.2 |

| LPS + this compound (25 µM) | 8.7 ± 0.9 | 98.4 ± 10.5 |

| LPS + this compound (50 µM) | 4.1 ± 0.5 | 45.3 ± 5.9 |

| Data are presented as mean ± standard deviation and are hypothetical. |

Signaling Pathway Modulation

The inflammatory response is orchestrated by a complex network of intracellular signaling pathways. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to promote the transcription of pro-inflammatory genes. Studies on related Dendrobium alkaloids have suggested an ability to interfere with this pathway. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling cascade. This could potentially occur through the inhibition of IκBα degradation, which would prevent the nuclear translocation of the p65 subunit of NF-κB.

Antiviral Mechanisms in in vitro Systems

The exploration of natural compounds for antiviral properties is a significant area of pharmaceutical research. While the antiviral activity of this compound is not yet extensively documented, preliminary studies on related compounds offer insights into potential mechanisms.

Specificity Against Viral Replication Cycles (e.g., Influenza A virus)

Research on dendrobine, a structurally related alkaloid, has shown activity against the Influenza A virus. The mechanism appears to involve the inhibition of early stages of the viral replication cycle. It is speculated that this compound may also interfere with viral entry into host cells or the subsequent uncoating process, which is essential for the release of the viral genome. Another potential target is the viral RNA polymerase complex, which is crucial for the replication and transcription of the viral genome.

A hypothetical representation of the inhibitory effect of this compound on Influenza A virus replication in Madin-Darby canine kidney (MDCK) cells is presented below.

| Treatment Group | Viral Titer (PFU/mL) |

| Virus Control | 2.5 x 10⁶ |

| This compound (10 µM) | 1.1 x 10⁵ |

| This compound (25 µM) | 4.2 x 10⁴ |

| This compound (50 µM) | 8.9 x 10³ |

| PFU = Plaque-Forming Units. Data are hypothetical. |

Cellular Targets of Antiviral Action

In addition to directly targeting viral components, it is possible that this compound may exert its antiviral effects by modulating host cell factors that are essential for viral replication. Many viruses exploit cellular signaling pathways to facilitate their life cycle. For instance, the activation of the PI3K/Akt signaling pathway is known to be important for the replication of several viruses, including Influenza A. It is conceivable that this compound could inhibit viral replication by interfering with such host cell signaling pathways. Further research is necessary to identify the specific cellular targets of this compound's potential antiviral action.

Antimicrobial Properties and Modes of Action

Extracts from Dendrobium species, the natural source of this compound, have demonstrated notable antimicrobial activities. While research on the isolated compound is still emerging, studies on extracts provide foundational insights into its potential antimicrobial spectrum.

Various extracts from several Dendrobium species have been shown to possess antibacterial properties against a range of pathogenic bacteria. Studies have tested extracts against both Gram-positive and Gram-negative bacteria.

For instance, extracts from Dendrobium amoenum, Dendrobium crepidatum, Dendrobium moniliforme, and Dendrobium longicornu were tested for antibacterial activity against multiple drug-resistant (MDR) bacteria. academicjournals.orgresearchgate.net The results indicated moderate antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi, and Acinetobacter baumannii. academicjournals.orgresearchgate.net Similarly, an investigation into Papuan Dendrobium species, including D. spectabile, found that its ethyl acetate (B1210297) leaf fraction exhibited strong antibacterial activity against S. aureus. uncen.ac.id Endophytic fungi isolated from Dendrobium species have also been shown to produce compounds with significant antimicrobial activity against bacteria like E. coli, Bacillus subtilis, and S. aureus. nih.govnih.gov

Interactive Table: Antibacterial Activity of Extracts from Various Dendrobium Species

| Dendrobium Species | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| D. amoenum | S. aureus, A. baumannii, P. aeruginosa | Moderate | academicjournals.org |

| D. crepidatum | S. typhi, P. aeruginosa, S. aureus, E. coli | Moderate | academicjournals.org |

| D. moniliforme | K. pneumoniae, P. aeruginosa, S. typhi, A. baumannii, S. aureus | Moderate | academicjournals.org |

| D. longicornu | A. baumannii | Moderate | researchgate.net |

| D. spectabile | S. aureus, E. coli | Strong to Moderate | uncen.ac.id |

| D. devonianum | E. coli, B. subtilis, S. aureus | Active | nih.gov |

In addition to antibacterial effects, compounds derived from Dendrobium species exhibit antifungal properties. Endophytic fungi residing within Dendrobium devonianum and Dendrobium thyrsiflorum have been found to produce extracts with inhibitory activity against pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.govresearchgate.netproquest.com One study highlighted that certain fungal endophytes from these orchids displayed strong inhibitory zones against pathogens. nih.gov Furthermore, endophytic Streptomyces strains isolated from Dendrobium orchids showed significant antifungal activity against several phytopathogenic fungi, with high potency against Curvularia oryzae. japsonline.com These findings suggest that the chemical constituents of Dendrobium plants, including alkaloids like this compound, may contribute to a broad-spectrum antimicrobial defense.

Cytotoxic and Antiproliferative Effects in Cell Lines

This compound and related alkaloids from Dendrobium have been evaluated for their cytotoxic potential against various cancer cell lines. These studies have focused on the induction of apoptosis, perturbations in the cell cycle, and the involvement of key signaling pathways.

PC12 Cells: Research on Dendrobine (this compound) has demonstrated a significant neuroprotective effect against amyloid-β (Aβ)-induced toxicity in rat pheochromocytoma (PC12) cells by mitigating apoptosis. nih.gov Treatment with dendrobine was shown to ameliorate Aβ-induced apoptotic changes. nih.gov Further studies on alkaloids from Dendrobium nobile confirmed their ability to significantly inhibit apoptosis in PC12 cells damaged by Aβ, suggesting a protective role against cellular demise. nih.gov

K562 Cells: While direct studies of this compound on the human chronic myeloid leukemia (K562) cell line are not extensively documented in available literature, the general class of plant-derived alkaloids has been widely shown to induce apoptosis in these cells through various mechanisms.

MCF-7 Cells: Extracts from Dendrobium species have demonstrated antiproliferative effects against human breast cancer (MCF-7) cells. aginganddisease.orgaginganddisease.org For instance, an alcalase-derived polypeptide extract from Dendrobium catenatum showed potent antiproliferative activity, inhibiting 86.8% of MCF-7 cell growth at a concentration of 500 µg/mL. aginganddisease.org This inhibition is often linked to the induction of apoptosis.

The antiproliferative effects of Dendrobium-derived compounds are often associated with their ability to interfere with the normal progression of the cell cycle. An ethanolic extract of Dendrobium chrysanthum was found to perturb cell cycle progression, leading to a delay in the growth of cancer cells. mdpi.com Similarly, nudol, a phenanthrene (B1679779) isolated from Dendrobium nobile, was shown to arrest the cell cycle of osteosarcoma cells. mdpi.com While specific data on this compound's effect on the cell cycle is limited, these findings suggest a common mechanism for related compounds from the same genus.

The induction of apoptosis by this compound and related compounds frequently involves the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and culminates in the activation of caspases.

In studies using PC12 cells, alkaloids from Dendrobium nobile were found to inhibit the mitochondrial-mediated apoptosis pathway. nih.gov Treatment with these alkaloids led to a significant increase in the expression of the anti-apoptotic protein Bcl-2, while concurrently decreasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is critical for maintaining mitochondrial membrane potential (MMP) and preventing the release of apoptotic factors.

Furthermore, treatment with Dendrobine (this compound) in Aβ-induced PC12 cells resulted in the downregulation of cytochrome c and the executioner caspase, caspase-3. nih.gov The activation of caspases is a hallmark of apoptosis, and their inhibition points to the compound's ability to block the final stages of programmed cell death. These findings collectively indicate that this compound exerts its anti-apoptotic effects in neuronal cell models by modulating the mitochondrial pathway, specifically by altering the Bax/Bcl-2 ratio and inhibiting caspase activation. nih.govnih.gov

Interactive Table: Effect of Dendrobine (this compound) on Apoptotic Markers in Aβ-Treated PC12 Cells

| Apoptotic Marker | Effect of Dendrobine Treatment | Pathway Involvement | Reference |

|---|---|---|---|

| Bcl-2 Expression | Upregulated | Mitochondrial Pathway | nih.gov |

| Bax Expression | Downregulated | Mitochondrial Pathway | nih.gov |

| Cytochrome c | Downregulated | Mitochondrial Pathway | nih.gov |

Immunomodulatory Activities in in vitro Assays

Extensive literature searches did not yield specific studies detailing the in vitro immunomodulatory activities of the isolated compound this compound. While this compound has been identified as a constituent of various Dendrobium species, research has primarily focused on the immunomodulatory effects of crude extracts or broader classes of compounds from these plants, such as polysaccharides and total alkaloids. nih.govnih.govimrpress.com

The available scientific literature lists several potential bioactivities for this compound, including antiviral, anticancer, antimicrobial, antioxidant, analgesic, and antipyretic properties. researchgate.net However, specific data from in vitro assays on its direct effects on immune cells, such as lymphocytes and macrophages, or its influence on cytokine production, are not available in the reviewed sources.

Studies on the broader category of Dendrobium alkaloids have shown that they can influence immune responses. For instance, alkaloid extracts from Dendrobium candidum have been reported to regulate the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-2 (B1167480) (IL-2). nih.gov Similarly, extracts from Dendrobium devonianum and Dendrobium officinale have demonstrated the ability to stimulate splenocyte proliferation in vitro. imrpress.com These findings suggest that alkaloids from Dendrobium species possess immunomodulatory potential. However, this activity has not been specifically attributed to or quantified for this compound in isolation.

Further research is required to elucidate the specific immunomodulatory profile of this compound. Future in vitro studies could investigate its effects on:

Lymphocyte proliferation: Assessing the impact of this compound on the proliferation of T-cells and B-cells in response to mitogens.

Macrophage activation: Examining its influence on macrophage phagocytosis, nitric oxide production, and the expression of surface markers.

Cytokine production: Quantifying the release of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IL-12) from immune cells upon exposure to this compound.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique ideal for separating and identifying volatile and semi-volatile compounds within a complex mixture. spectroinlets.com The method involves a gas chromatograph to separate components based on their boiling points and interaction with a stationary phase, followed by a mass spectrometer that fragments the eluted compounds and identifies them based on their mass-to-charge ratio, providing a definitive molecular fingerprint. spectroinlets.commdpi.com

In the context of Dendroban-12-one, GC-MS is extensively used for the metabolic profiling of extracts from Dendrobium species. researchgate.netresearchgate.net Research has successfully utilized GC-MS to analyze the chemical composition of methanolic extracts from Dendrobium nobile, confirming the presence of this compound as a key bioactive constituent. researchgate.net This technique is instrumental in creating a chemical profile of a plant extract, which can be used to identify the presence of specific target compounds.

Detailed research findings from the analysis of various plant extracts have demonstrated the utility of GC-MS in identifying this compound. For instance, a study on the phytochemical components of Grewia nervosa identified this compound as a significant component. unigoa.ac.in

| Parameter | Value | Source |

| Retention Time | 18.281 min | unigoa.ac.in |

| Relative Abundance | 16.39% | unigoa.ac.in |

| Molecular Formula | C16H25NO2 | unigoa.ac.in |

| Molecular Weight | 263 | unigoa.ac.in |

Table 1: GC-MS Identification of this compound in a Plant Extract. unigoa.ac.in

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of individual components from a mixture. jneonatalsurg.com It is particularly suited for compounds that are not sufficiently volatile for GC analysis. The method's high resolution and sensitivity make it an indispensable tool in the pharmaceutical industry for determining the purity of compounds and for quantitative analysis in multicomponent dosage forms. jneonatalsurg.com

For this compound, HPLC is the standard method for assessing purity. albtechnology.com Commercial suppliers of Dendrobine (B190944), a synonym for this compound, routinely use HPLC to certify the purity of their reference standards, often achieving levels greater than 98%. albtechnology.com Advanced methods, such as Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) and HPLC-MS/MS, combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. chem960.comnih.gov These hyphenated techniques are employed for the rapid and reliable quantification of bioactive metabolites like this compound in complex matrices such as plant extracts. chem960.comnih.govresearchgate.net

| Supplier | Stated Purity | Analytical Method |

| Supplier 1 | 98% | HPLC |

| Supplier 2 | >98% | Not Specified |

| Supplier 3 | 95%~99% | Not Specified |

Table 2: Reported Purity Levels for this compound (Dendrobine) via HPLC. cymitquimica.comalbtechnology.com

Nuclear Magnetic Resonance (NMR) for Structural Fingerprinting

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. wikipedia.org It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit specific resonance frequencies when placed in a strong magnetic field. wikipedia.orglibretexts.org The chemical environment surrounding each nucleus influences this frequency, resulting in a chemical shift that provides detailed information about the molecular structure, including the connectivity and spatial arrangement of atoms. libretexts.org

NMR is a critical tool for confirming the intricate, bicyclic structure of this compound. cymitquimica.com Both 1D NMR (e.g., ¹H and ¹³C NMR) and 2D NMR experiments are used to unambiguously assign the signals of all protons and carbons in the molecule. mdpi.com This structural "fingerprint" is essential for verifying the identity of the compound, distinguishing it from related alkaloids, and confirming its synthesis or isolation. albtechnology.comcymitquimica.com The data obtained from NMR analysis are crucial for confirming that a given sample is indeed this compound, making it a fundamental technique for both research and quality control. cymitquimica.com

Integration of Multi-omics Approaches (e.g., Transcriptomics, Metabolomics)

The biosynthesis of complex natural products like this compound within plants involves intricate networks of genes and metabolic pathways. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a systems-level understanding of these processes. nih.govumt.edu.my The combination of transcriptomics (the study of gene expression) and metabolomics (the study of metabolites) has proven particularly powerful for elucidating the biosynthetic pathways of active ingredients in medicinal plants. frontiersin.orgfrontiersin.org

In the study of Dendrobium species, integrated transcriptomic and metabolomic analyses are used to identify genes and enzymes responsible for the production of alkaloids and other bioactive compounds. nih.govnih.govmdpi.com A significant study on Dendrobium nobile in response to methyl jasmonate (a signaling molecule that can induce secondary metabolite production) utilized this integrated approach. mdpi.com The research identified differentially expressed genes and differentially accumulated metabolites, revealing a positive correlation between the expression of a sesquiterpene synthase gene and the content of dendrobine (this compound). mdpi.com This finding provides a valuable candidate gene for further investigation into the dendrobine biosynthesis pathway and opens avenues for metabolic engineering to enhance its production. mdpi.com

| Omics Approach | Application in Dendrobium Research | Key Insights |

| Transcriptomics | Analysis of gene expression (differentially expressed genes - DEGs) under different conditions or in different tissues. frontiersin.org | Identifies key enzyme-synthesizing genes involved in the biosynthesis of active compounds. frontiersin.org |

| Metabolomics | Profiling and quantification of small-molecule metabolites (differentially accumulated metabolites - DAMs). frontiersin.org | Reveals changes in the accumulation of final products, such as alkaloids and flavonoids. nih.gov |

| Integrated Omics | Correlation analysis of DEG and DAM datasets. mdpi.com | Elucidates gene-to-metabolite networks and identifies candidate genes regulating specific biosynthetic pathways. frontiersin.orgmdpi.com |

Table 3: Application of Multi-omics in the Study of Dendrobium Bioactive Compounds.

Application in Natural Product Authentication and Quality Control

The analytical methodologies of GC-MS, HPLC, and NMR form the backbone of a comprehensive quality control and authentication strategy for natural products containing this compound. The inherent variability of chemical constituents in plants due to genetics, geographical origin, and harvesting time necessitates rigorous analytical oversight to ensure product consistency, and efficacy.

HPLC is frequently used to create a chemical "fingerprint" of a plant extract. researchgate.net This chromatographic profile provides a detailed snapshot of the chemical constituents. By comparing the fingerprint of a test sample to that of a validated reference standard, one can authenticate the botanical source and detect the presence of adulterants or incorrect species. researchgate.net Furthermore, HPLC is the primary method for quantifying the amount of this compound, ensuring that a product meets specified concentration levels. albtechnology.com

GC-MS contributes to quality control by identifying a wide range of volatile and semi-volatile compounds, which can help in verifying the identity of the raw material and detecting potential contaminants. researchgate.netresearchgate.net NMR serves as the ultimate tool for structural confirmation, providing unambiguous proof of the identity of this compound, which is critical for reference standard certification and for resolving any questions of chemical identity that may arise from chromatographic methods. cymitquimica.com Together, these integrated analytical techniques ensure that products containing this compound are properly identified, are of high purity, and contain a consistent amount of the active compound, which is essential for the pharmaceutical and natural product industries. cymitquimica.comnih.gov

Computational and Theoretical Studies on Dendroban 12 One

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. mdpi.commdpi.com The process involves exploring a vast conformational space to identify the most likely binding conformation, which is then evaluated using a scoring function to estimate the strength of the interaction. mdpi.com

While specific molecular docking studies exclusively focused on Dendroban-12-one are not extensively detailed in current literature, research on analogous compounds from the Dendrobium genus provides a framework for potential applications. For instance, a study on Dendrobin A, a structurally related alkaloid, used molecular docking to investigate its interaction with the Urokinase-type plasminogen activator (PLAU), a target implicated in pancreatic cancer. researchgate.net The simulation revealed that Dendrobin A binds to PLAU primarily through hydrophobic interactions and hydrogen bonds. researchgate.net

Such studies suggest that molecular docking could be employed to screen this compound against various protein targets to elucidate its mechanism of action. The identification of key interacting amino acid residues within a protein's binding site is a primary outcome of these simulations. biorxiv.org These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. biorxiv.org For a molecule like this compound, docking studies could predict its binding affinity and specificity towards potential targets, such as enzymes or receptors involved in neurological or metabolic pathways, guiding further experimental validation.

Table 1: Potential Interacting Residues and Interaction Types in Ligand-Target Complexes

| Interaction Type | Description | Potential Amino Acid Residues Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor). | Asp, Glu, Ser, Thr, Asn, Gln, His, Tyr |

| Hydrophobic Interaction | The tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution, excluding water molecules. | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Electrostatic (Ionic) Interaction | A long-range attractive or repulsive force between charged groups. | Asp, Glu (negative); Lys, Arg, His (positive) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All amino acids |

This table represents a generalized summary of interaction types relevant to molecular docking studies.

In silico Prediction of Biological Activities

In silico prediction of biological activities uses computational models to forecast the pharmacological profile of a chemical compound based on its structure. cmu.ac.th One widely used approach is the Prediction of Activity Spectra for Substances (PASS) tool, which compares the structure of a query compound against a large database of known bioactive substances to predict a wide range of biological effects. researchgate.netactamedica.org The output is typically a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi). researchgate.net

Computational databases provide predicted molecular properties for this compound, which are essential for in silico analysis. These descriptors help in assessing its drug-likeness and potential pharmacokinetic behavior. For example, properties like the logarithm of the octanol-water partition coefficient (AlogP), topological polar surface area (TPSA), and adherence to Lipinski's rule of five are critical predictors. naturalproducts.nettjnpr.org

Table 2: Predicted Molecular Properties and Descriptors for this compound

| Property/Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C16H25NO2 | Defines the elemental composition. naturalproducts.net |

| Molecular Weight | 263.38 g/mol | Influences absorption and diffusion. |

| AlogP | 2.16 | Measures lipophilicity, affecting membrane permeability. naturalproducts.net |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. naturalproducts.net |

| Hydrogen Bond Donors | 0 | Number of atoms that can donate a hydrogen bond. naturalproducts.net |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond. naturalproducts.net |

| Rotatable Bond Count | 1 | Indicates molecular flexibility. naturalproducts.net |

| NP-Likeness Score | 2.83 | Measures how similar the compound is to known natural products (scores range from -5 to 5). naturalproducts.net |

Data sourced from the COCONUT (COlleCtion of Open Natural ProdUcTs) database. naturalproducts.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. qunasys.commdpi.com These methods can determine optimized molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's behavior. researchgate.netchemrxiv.org For complex natural products, DFT calculations can validate experimental findings, such as crystal structures, and provide deeper insights into physicochemical characteristics through analyses like Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). researchgate.net

For this compound, quantum chemical calculations could precisely map its electron distribution, identifying electrophilic and nucleophilic sites that are crucial for molecular interactions. The MEP surface, for example, visualizes the electrostatic potential on the molecule's surface, indicating regions likely to engage in electrostatic interactions. mdpi.com

Table 3: Key Electronic Properties from Quantum Chemical Calculations and Their Significance

| Property | Description | Chemical Insight |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized geometry. | Provides a measure of molecular stability. |

| Enthalpy of Formation | The change in enthalpy during the formation of the compound from its constituent elements. | Indicates the thermodynamic stability of the molecule. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating capacity of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting capacity of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. A large gap suggests low reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for non-covalent interactions. |

Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule, which are crucial for its biological function. cmu.ac.th For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking, revealing how the ligand and protein adapt to each other. cmu.ac.th

Conformational sampling is a key aspect of these simulations, involving the exploration of the vast number of possible three-dimensional arrangements a molecule can adopt. laas.fr For flexible molecules, this is essential for identifying low-energy, biologically relevant conformations. plos.orgnih.gov Even for relatively rigid structures like this compound, which has few rotatable bonds naturalproducts.net, conformational analysis is important. It can confirm the stability of the ground-state conformation and explore minor fluctuations that could be significant for receptor binding.

Advanced sampling techniques and algorithms, such as those implemented in Rosetta or through methods like AlphaFold2, can enhance the exploration of a molecule's conformational landscape. plos.orgelifesciences.org In the context of this compound, MD simulations could be used to:

Validate the stability of its binding mode within a target protein's active site.

Analyze the dynamics of key intermolecular interactions, such as the lifetime of hydrogen bonds.

Calculate the free energy of binding, offering a more accurate estimation of binding affinity than docking scores alone.

Understand how the molecule behaves in a physiological environment, such as an aqueous solution.

These simulations bridge the gap between static structural information and the dynamic reality of molecular interactions in a biological system.

Perspectives and Future Directions in Dendroban 12 One Research

Expanding the Scope of Biological Mechanism Elucidation

While initial studies have pointed towards potential neuroprotective effects and modulation of neurotransmitter systems for related compounds like dendrobine (B190944), the precise biological mechanisms of Dendroban-12-one remain largely uncharted. cymitquimica.com Future research will need to move beyond preliminary observations to a more detailed molecular-level understanding. This will involve identifying specific cellular targets, signaling pathways, and downstream effects. Techniques such as affinity chromatography, proteomics, and genetic knockdown studies will be instrumental in pinpointing the direct protein interactions of this compound. A comprehensive understanding of its mechanism of action is a critical prerequisite for any potential therapeutic applications.

Novel Synthetic Methodologies for Accessing Diverse Analogs

The chemical synthesis of complex natural products like this compound is a significant challenge. Developing novel and efficient synthetic routes is crucial not only for ensuring a reliable supply for research but also for creating a library of analogs. chemrxiv.org The ability to systematically modify the core structure of this compound will allow researchers to probe structure-activity relationships (SAR). This involves exploring how different functional groups and stereochemical configurations impact its biological activity. cymitquimica.com Recent advancements in synthetic organic chemistry, including mechanochemistry and flow chemistry, offer promising avenues for more sustainable and scalable syntheses. chemrxiv.org A recent study described a novel, two-step solvent-free method using ball milling to prepare a library of fluorescent phthalimides, demonstrating the potential of such innovative approaches. chemrxiv.org

Genetic Engineering and Metabolic Pathway Optimization for Sustainable Production

The natural abundance of this compound in orchids is often low, making extraction from plant sources unsustainable and economically unviable for large-scale production. researchgate.netresearchgate.net Genetic engineering and metabolic pathway optimization in microbial systems present a promising alternative for sustainable production. numberanalytics.com This involves identifying the biosynthetic genes responsible for producing this compound in Dendrobium species and transferring them into a suitable host organism, such as yeast or E. coli. nih.govirispublishers.com Subsequent optimization of the metabolic pathways in these engineered organisms can significantly enhance the yield and productivity of the target compound. numberanalytics.comresearchgate.net For instance, research on improving dendrobine production in Dendrobium catenatum has identified key genes in the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways that are crucial for its synthesis. nih.gov Similar strategies could be applied to this compound production.

Exploration of Non-Biological Applications

While the primary focus of this compound research has been on its biological properties, its complex and unique chemical structure may lend itself to non-biological applications. Future investigations could explore its potential use as a chiral building block in asymmetric synthesis, as a scaffold for the development of new materials with specific optical or electronic properties, or as a component in molecular sensors. The rigid, polycyclic framework of this compound could impart unique characteristics to materials into which it is incorporated. A systematic evaluation of its physicochemical properties is a necessary first step in this exploratory direction.

Integration of Artificial Intelligence and Machine Learning in SAR Predictions

The synthesis and biological testing of a large number of this compound analogs can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate this process by predicting the structure-activity relationships (SAR) of novel compounds. psu.eduosti.gov By training ML models on existing data of this compound and its analogs, it may be possible to predict the biological activity of virtual compounds before they are synthesized. dlr.de This in silico screening can help prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery and development pipeline. psu.edumdpi.com These computational approaches can also provide insights into the key structural features responsible for the observed biological activity.

Collaborative Research Initiatives in Natural Product Discovery

The multifaceted nature of natural product research, from isolation and structure elucidation to biological testing and synthetic chemistry, necessitates a collaborative approach. drugdiscoverynews.comnih.gov Future progress in understanding and harnessing the potential of this compound will be significantly enhanced through collaborative initiatives that bring together experts from diverse fields such as botany, phytochemistry, synthetic chemistry, pharmacology, and computational biology. collaborativedrug.comnih.gov Such collaborations can foster the sharing of resources, expertise, and data, leading to a more comprehensive and efficient exploration of this and other complex natural products. drugdiscoverynews.comcollaborativedrug.com International collaborations can also play a crucial role in accessing the rich biodiversity of medicinal plants and the traditional knowledge associated with their use. niscpr.res.in

Q & A

Q. What protocols ensure replicability of this compound studies across laboratories?

- Methodological Answer : Develop standardized operating procedures (SOPs) for synthesis, assay protocols, and data reporting. Implement inter-laboratory validation studies with blinded samples to minimize bias .

Key Methodological Considerations

- Data Contradiction Analysis : Use funnel plots to detect publication bias and mixed-effects models to account for heterogeneity in meta-analyses .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor and impact .

- Statistical Validation : Report confidence intervals and effect sizes to contextualize significance, avoiding overreliance on p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products